molecular formula C15H10F2N2OS B4729507 1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone

1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone

Cat. No. B4729507
M. Wt: 304.32 g/mol
InChI Key: JCSQUSLRDNHQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and autoimmune diseases.

Mechanism of Action

1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK, this compound prevents the activation and proliferation of malignant B-cells and autoreactive B-cells in autoimmune diseases. In addition, this compound has been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), another enzyme involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their migration and adhesion to the bone marrow microenvironment. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in autoimmune diseases. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

Advantages and Limitations for Lab Experiments

1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable safety profile, and its ability to induce apoptosis in B-cells. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo, and its potential for off-target effects on other kinases.

Future Directions

There are several future directions for the development of 1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the evaluation of its combination with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor activity. Finally, the clinical development of this compound in patients with B-cell malignancies and autoimmune diseases is an important future direction, which will provide valuable information on its safety and efficacy in humans.

Scientific Research Applications

1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

properties

IUPAC Name

1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c1-7(20)14-13(18)10-4-5-12(19-15(10)21-14)9-3-2-8(16)6-11(9)17/h2-6H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSQUSLRDNHQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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